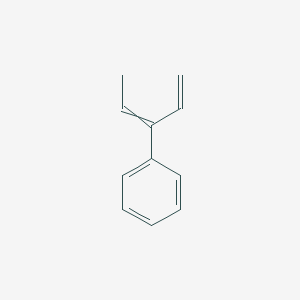
(Penta-1,3-dien-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Penta-1,3-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,3-dien-3-yl group. This compound is part of the larger family of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of conjugated double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Penta-1,3-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,3-diene under specific conditions. One common method is the Diels-Alder reaction, where benzene acts as a dienophile and reacts with penta-1,3-diene to form the desired product. This reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more economical and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(Penta-1,3-dien-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4, AlCl3
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (Penta-1,3-dien-3-yl)benzene is used as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Biology and Medicine
Research has shown that derivatives of this compound exhibit significant biological activities, including antiviral and antibacterial properties . These compounds are being investigated for their potential use in developing new pharmaceuticals and agrochemicals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Penta-1,3-dien-3-yl)benzene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to bind to viral coat proteins, inhibiting the replication of viruses . The conjugated diene structure allows these compounds to interact with biological macromolecules, disrupting their normal function and leading to antiviral or antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-3-(penta-3,4-dien-1-yl)benzene
- (1E,3E)-1,3-Pentadien-1-ylbenzene
- (1E,3Z)-3-Methyl-1,3-pentadien-1-ylbenzene
Uniqueness
(Penta-1,3-dien-3-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.
Propriétés
IUPAC Name |
penta-1,3-dien-3-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYMACRPHWJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709450 |
Source


|
| Record name | (Penta-1,3-dien-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37580-41-9 |
Source


|
| Record name | (Penta-1,3-dien-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
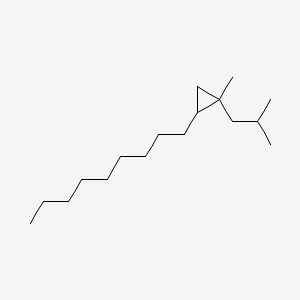

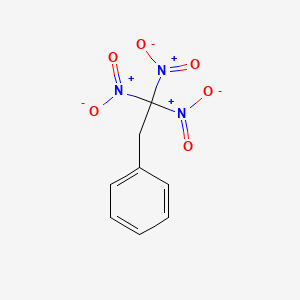

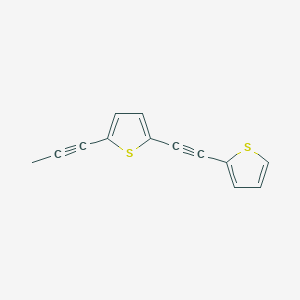

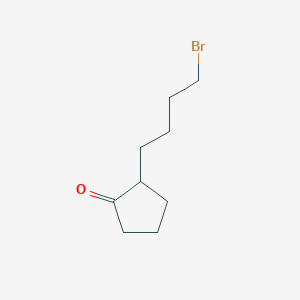
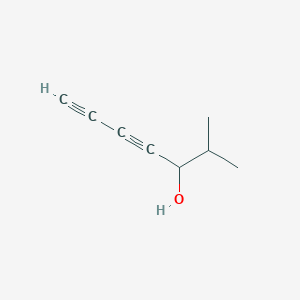
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)
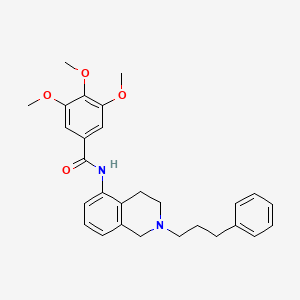
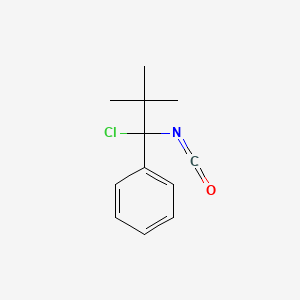
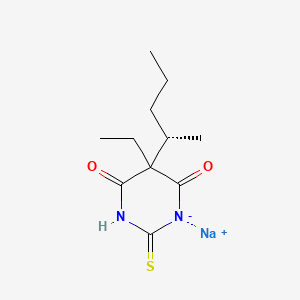
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
